

Foreword: The Strategic Value of a Fluorinated Pyrazole

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Compound of Interest

Compound Name: 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3024368

In the landscape of modern synthetic chemistry and drug discovery, certain molecular scaffolds consistently emerge as "privileged structures"—frame array of biological targets. The pyrazole ring is a quintessential example of such a scaffold, prized for its metabolic stability and versatile synthetic har a trifluoromethyl (CF₃) group—a substituent known to enhance metabolic stability, lipophilicity, and receptor binding affinity—the resulting molecule be [4]

This guide provides a comprehensive technical overview of **5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid**, a key intermediate in the synthesis of pharmaceuticals. We will delve into its fundamental properties, synthesis protocols, and diverse applications, offering field-proven insights for research

Core Molecular Properties and Characterization

5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a white to off-white solid at room temperature. The strategic placement of the electron-withdrawing pyrazole core dictates its chemical reactivity and physical properties.

Property	Value	Source(s)
IUPAC Name	5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid	-
CAS Number	180590-77-2	-
Molecular Formula	C ₅ H ₃ F ₃ N ₂ O ₂	[5]
Molecular Weight	180.08 g/mol	[5]
Appearance	Solid	
Melting Point	134-138 °C (for 1-phenyl derivative)	[6]

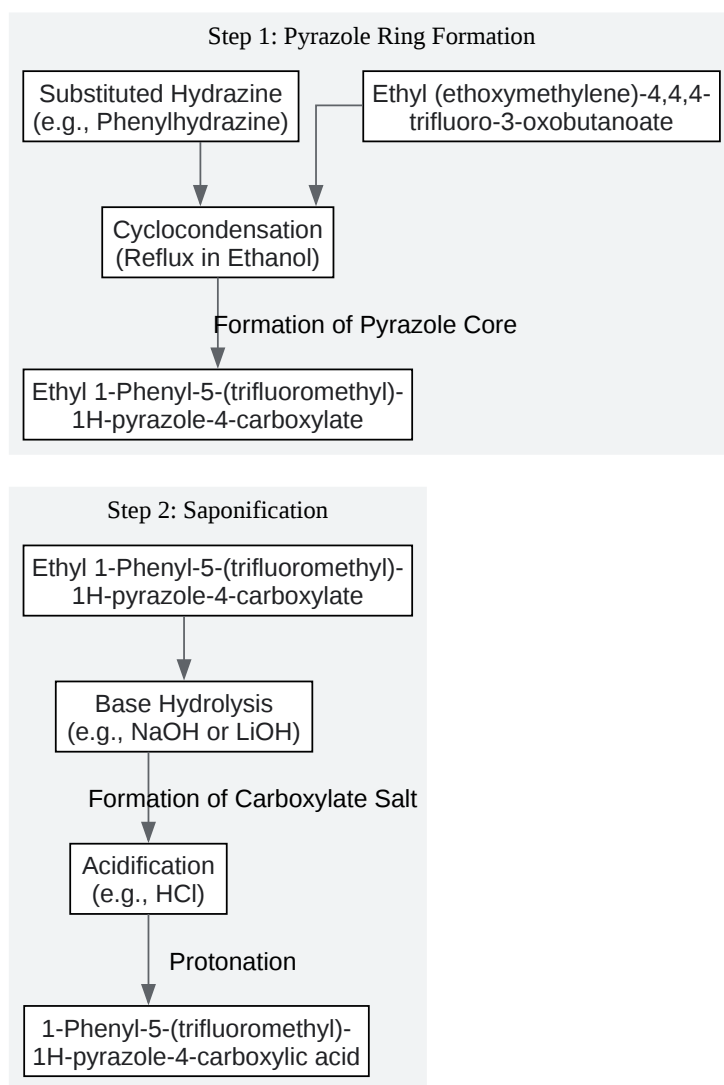
Note: The melting point can vary depending on the substituent on the N1 position of the pyrazole ring. The value provided is for a common derivative,

Synthesis Pathway and Experimental Protocol

The synthesis of pyrazole carboxylic acids often relies on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. **acid** and its esters, a common and efficient route involves the reaction of a substituted hydrazine with an ethoxymethylenemalonate precursor bearing

Synthetic Workflow Overview

The following diagram illustrates a generalized, two-step synthetic pathway to produce N-substituted **5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid** in a range of biologically active molecules.



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Caption: Generalized synthetic workflow for N-substituted pyrazole carboxylic acids.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This protocol describes a reliable method for synthesizing a representative N-substituted analog. The choice of an N-phenyl substituent is common in

Materials:

- Phenylhydrazine
- Ethyl (ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
- Ethanol (absolute)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl, concentrated)
- Ethyl acetate

- Hexane
- Anhydrous magnesium sulfate

Step 1: Synthesis of Ethyl 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.
- **Reagent Addition:** Add ethyl (ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.05 eq) to the solution. The slight excess ensures the complete conversion.
- **Cyclization:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. This intermediate can be purified by flash column chromatography on silica gel if necessary, though it is often carried forward to the next step without purification.

Step 2: Hydrolysis to 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- **Saponification:** Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add sodium hydroxide (2.0-3.0 eq) and stir at room temperature. The use of a co-solvent like THF is crucial to ensure the miscibility of the organic ester and the aqueous base.
- **Acidification:** After the hydrolysis is complete (as confirmed by TLC), cool the reaction vessel in an ice bath. Slowly and carefully add concentrated hydrochloric acid, causing the desired carboxylic acid to precipitate.
- **Isolation:** Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the purified solid under vacuum.

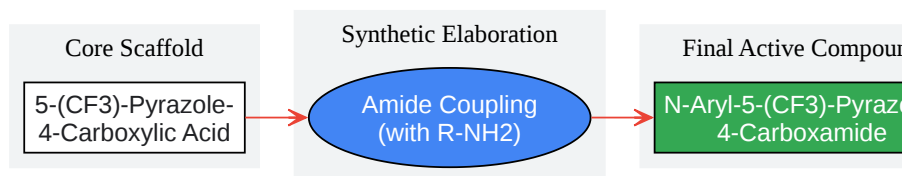
Applications in Medicinal Chemistry

The **5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid** scaffold is a cornerstone in the development of targeted therapeutics. Its derivatives have demonstrated significant activity in various biological assays [2][8][9].

As a Scaffold for Enzyme Inhibitors

The pyrazole core is an effective bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and hydrophobic interactions within the active site of enzymes. It provides a key attachment point for further chemical elaboration into amides, esters, and other functional groups [4].

Example: Cyclooxygenase (COX) Inhibitors Derivatives of this scaffold have been synthesized and evaluated as inhibitors of COX-1 and COX-2, enzymes involved in inflammation. The structure involves converting the carboxylic acid to an amide.



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Caption: Elaboration of the core scaffold into potent amide-based inhibitors.

One study reported that certain N-aryl carboxamide derivatives exhibited potent in vitro inhibitory activity against COX enzymes, with some compounds. Compound 3d in the cited study showed a COX-2 IC₅₀ value of 4.92 μM [7]. This highlights the scaffold's utility in generating targeted anti-inflammatory agents.

Anticancer and Antimicrobial Activity

The pyrazole nucleus is present in numerous approved drugs and clinical candidates for various diseases.^[10] Its derivatives have been investigated

- Anticancer: Some pyrazole-based compounds act as inhibitors of protein kinases, which are often dysregulated in cancer.^{[10][11][12]} The scaffold enzymes.
- Antimicrobial: Pyrazole carboxylic acid derivatives have shown promising antibacterial and antifungal properties.^{[1][9]}
- Antiviral and Anti-tubercular: The versatility of the pyrazole structure has led to its exploration in developing agents against various infectious diseases.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid** and its derivatives is essential. The following Sheets (SDS).^{[13][14][15][16]}

Hazard Identification

The compound and its close analogs are generally classified with the following hazards:

- H302: Harmful if swallowed.^{[14][17]}
- H312: Harmful in contact with skin.^[17]
- H315: Causes skin irritation.^{[14][16][17]}
- H319: Causes serious eye irritation.^{[14][16][17]}
- H335: May cause respiratory irritation.^{[14][17]}

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.^{[13][18]} Ensure that eyewash stations and safety showers are accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.^{[14][16]}
 - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.^[15]
 - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.^[18]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.^[14]

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.^{[13][18]}
- Keep away from strong oxidizing agents, acids, and bases.^[13]

Conclusion

5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid is more than just a chemical intermediate; it is a strategically designed building block that leverages trifluoromethyl substitution. Its synthetic accessibility and the broad biological activities exhibited by its derivatives make it a molecule of significant interest. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to harness the potential of this versatile scaffold in drug discovery.

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